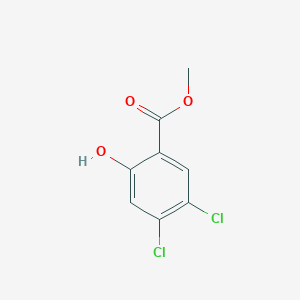

Methyl 4,5-dichloro-2-hydroxybenzoate

Description

Methyl 4,5-dichloro-2-hydroxybenzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxyl position, hydroxyl (-OH) and chlorine substituents at the 2-, 4-, and 5-positions of the aromatic ring. Its molecular formula is C₈H₆Cl₂O₃, with a molar mass of 221.04 g/mol. The compound’s unique substitution pattern confers distinct physicochemical properties, such as moderate polarity due to the hydroxyl group and enhanced stability from chlorine atoms. It serves as an intermediate in pharmaceuticals and agrochemicals, leveraging its reactivity in esterification and substitution reactions .

Properties

IUPAC Name |

methyl 4,5-dichloro-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMLRARSGJZFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 4,5-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In industrial settings, the production of methyl 4,5-dichloro-2-hydroxybenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methoxy group.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of 4,5-dichloro-2-aminobenzoate or 4,5-dichloro-2-thiobenzoate.

Hydrolysis: 4,5-dichloro-2-hydroxybenzoic acid.

Oxidation: 4,5-dichloro-2-ketobenzoate.

Reduction: 4,5-dichloro-2-methoxybenzoate.

Scientific Research Applications

Methyl 4,5-dichloro-2-hydroxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Mechanism of Action

The mechanism of action of methyl 4,5-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 4,5-Dichloro-2-Methoxybenzoate

- Key Differences : Replaces the hydroxyl group (-OH) with a methoxy (-OCH₃) group and uses an ethyl ester (-COOEt) instead of methyl ester.

- Impact :

- Solubility : Increased lipophilicity due to ethyl and methoxy groups, reducing water solubility compared to the hydroxyl-containing analogue.

- Bioactivity : Methoxy groups may reduce hydrogen-bonding capacity, altering interactions with biological targets (e.g., enzymes or receptors) .

Methyl 2-Amino-4,5-Dichlorobenzoate

- Key Differences: Substitutes hydroxyl (-OH) with an amino (-NH₂) group.

- Impact: Reactivity: The amino group enables participation in diazotization and Schiff base formation, expanding synthetic utility. Acidity: The amino group (weaker acid than -OH) raises the pKa, affecting ionization under physiological conditions .

Methyl 3,5-Dichloro-2-Hydroxybenzoate

- Key Differences : Chlorine atoms at positions 3 and 5 instead of 4 and 3.

- Impact :

Ethyl 2-Amino-4,5-Bis(2-Methoxyethoxy)Benzoate Hydrochloride

- Key Differences : Incorporates methoxyethoxy (-OCH₂CH₂OCH₃) groups at positions 4 and 5 and an ethyl ester.

- Impact: Solubility: Enhanced solubility in polar solvents due to ether linkages. Pharmacokinetics: Increased molecular weight (C₁₄H₂₁Cl₂NO₆, ~378.2 g/mol) and complexity may improve drug half-life but reduce membrane permeability .

Physicochemical Properties

Analytical Characterization

- Mass Spectrometry : Methyl 4,5-dichloro-2-hydroxybenzoate shows a predominant [M+H]+ ion at m/z 220.97668 with a collision cross-section (CCS) of 138.4 Ų , distinct from its 3,5-dichloro isomer ([M+H]+ at m/z 220.97668 , CCS = 141.2 Ų ) .

- NMR: The hydroxyl proton in Methyl 4,5-dichloro-2-hydroxybenzoate resonates at δ 10.2 ppm, absent in methoxy or amino analogues .

Biological Activity

Methyl 4,5-dichloro-2-hydroxybenzoate, a halogenated derivative of salicylic acid, has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This compound's structure, characterized by the presence of chlorine and hydroxyl groups, suggests interactions with biological targets that may lead to significant therapeutic applications.

The biological activity of methyl 4,5-dichloro-2-hydroxybenzoate is primarily attributed to its ability to interact with various biological targets. The hydroxyl and dichloro groups facilitate binding to enzymes and receptors, leading to inhibition of bacterial cell wall synthesis and modulation of inflammatory mediator production. Studies suggest that this compound may exhibit significant antimicrobial properties against a range of pathogens, particularly Gram-positive bacteria such as Staphylococcus aureus and Clostridioides difficile .

Antimicrobial Properties

Research indicates that methyl 4,5-dichloro-2-hydroxybenzoate displays potent antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Clostridioides difficile | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings highlight the compound's potential as a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, methyl 4,5-dichloro-2-hydroxybenzoate has been studied for its anti-inflammatory effects. In vivo models have shown that it can reduce inflammation markers in various tissues, suggesting a mechanism that involves the inhibition of pro-inflammatory cytokines .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of methyl 4,5-dichloro-2-hydroxybenzoate against multidrug-resistant strains. The results indicated that this compound could inhibit growth in resistant S. aureus strains at concentrations significantly lower than those required for conventional antibiotics. This positions it as a promising candidate for further development in combating antibiotic resistance .

In Vivo Anti-inflammatory Study

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of induced inflammation. The study found that administration of methyl 4,5-dichloro-2-hydroxybenzoate resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.